molecular formula C12H14O4 B1297837 dimethyl 2,2'-(1,4-phenylene)diacetate CAS No. 36076-25-2

dimethyl 2,2'-(1,4-phenylene)diacetate

Cat. No.: B1297837
CAS No.: 36076-25-2
M. Wt: 222.24 g/mol
InChI Key: WDAIQYFBXLZOHA-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-(1,4-phenylene)diacetate is an organic compound with the molecular formula C12H14O4. It is also known as 1,4-benzenediacetic acid, dimethyl ester. This compound is characterized by its two ester functional groups attached to a central phenylene ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-(1,4-phenylene)diacetate can be synthesized through the esterification of 1,4-benzenediacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bonds.

Industrial Production Methods

In an industrial setting, the production of dimethyl 2,2’-(1,4-phenylene)diacetate involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-(1,4-phenylene)diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of a strong acid or base to yield 1,4-benzenediacetic acid and methanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohols.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Hydrolysis: 1,4-benzenediacetic acid and methanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2’-(1,4-phenylene)diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ester groups make it a versatile intermediate in various organic reactions.

    Biology: The compound is used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-(1,4-phenylene)diacetate primarily involves its ester functional groups. These groups can undergo hydrolysis, reduction, and substitution reactions, which are facilitated by various enzymes and chemical reagents. The phenylene ring provides stability and rigidity to the molecule, making it suitable for use in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-(1,2-phenylene)diacetate: This compound has a similar structure but with the ester groups attached to a 1,2-phenylene ring instead of a 1,4-phenylene ring.

    Dimethyl 2,2’-(1,3-phenylene)diacetate: Similar to the above compounds but with the ester groups attached to a 1,3-phenylene ring.

Uniqueness

Dimethyl 2,2’-(1,4-phenylene)diacetate is unique due to the positioning of its ester groups on the 1,4-phenylene ring, which imparts specific chemical properties and reactivity. This structural arrangement allows for distinct interactions in chemical reactions and applications compared to its 1,2- and 1,3-phenylene counterparts.

Properties

IUPAC Name

methyl 2-[4-(2-methoxy-2-oxoethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-11(13)7-9-3-5-10(6-4-9)8-12(14)16-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAIQYFBXLZOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334456
Record name 1,4-Benzenediacetic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36076-25-2
Record name 1,4-Benzenediacetic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2-Bromoethyl)benzaldehyde (3.245 g) was dissolved in tetrahydrofuran (60 ml). Under ice cooling, a 3 M solution (4.9 ml) of methylmagnesium bromide in diethyl ether was added dropwise thereinto and the resultant mixture was stirred for 1.5 hr. After adding water and ethyl acetate, the layers were separated and the organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was then purified by silica gel column chromatography (hexane/ethyl acetate system) to give the title compound (2.745 g) as a brown oil (yield: 83.8%).
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3.245 g
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60 mL
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4.9 mL
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Yield
83.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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